
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Overview
Description
Scientific Research Applications
FLT3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 kinase activity.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
FLT3-IN-1 exerts its effects by selectively inhibiting the activity of the FLT3 kinase. This inhibition leads to the downregulation of FLT3 phosphorylation and the subsequent inhibition of downstream signaling pathways, including the STAT5 and ERK pathways. This results in the blockade of cell proliferation and the induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . FLT3-IN-1, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Cellular Effects
FLT3-IN-1 has profound effects on various types of cells and cellular processes. In the context of AML, FLT3-IN-1 can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
FLT3-IN-1 exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FLT3-IN-1 can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of FLT3-IN-1 on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of FLT3-IN-1 vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, FLT3-IN-1 showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice
Metabolic Pathways
FLT3-IN-1 is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .
Transport and Distribution
FLT3-IN-1 is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .
Subcellular Localization
The subcellular localization of FLT3-IN-1 is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells
Preparation Methods
Synthetic Routes and Reaction Conditions: FLT3-IN-1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of FLT3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: FLT3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of FLT3-IN-1 .
Comparison with Similar Compounds
FLT3-IN-1 is unique in its high selectivity and potency towards FLT3 kinase compared to other similar compounds. Some similar compounds include:
JAK2/FLT3-IN-1: A dual inhibitor of JAK2 and FLT3 with anti-cancer activity.
FLT3/CHK1-IN-1: A dual inhibitor of FLT3 and CHK1 with high selectivity and reduced affinity for hERG.
FLT3/TrKA-IN-1:
FLT3-IN-1 stands out due to its high selectivity for FLT3 and its ability to effectively inhibit FLT3 phosphorylation and downstream signaling pathways, making it a valuable compound in cancer research and therapy .
properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




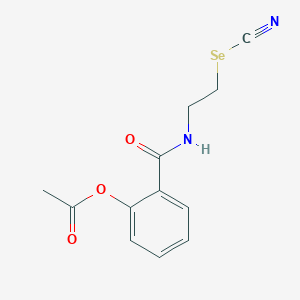
![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B610790.png)
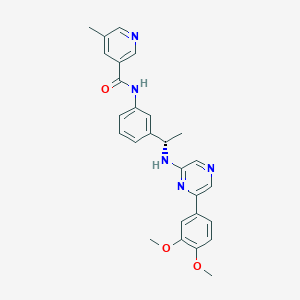
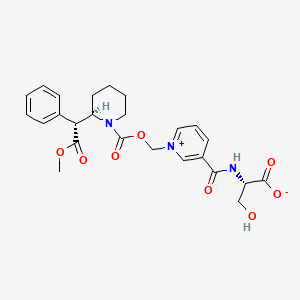
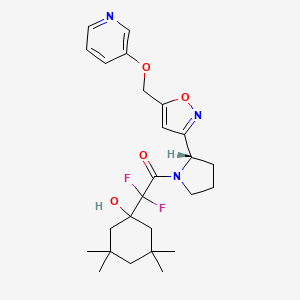
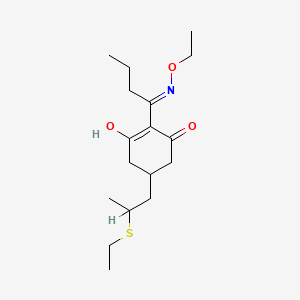

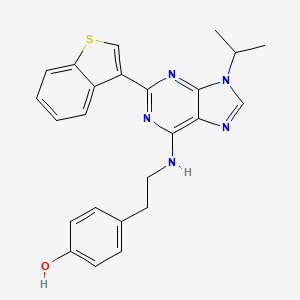
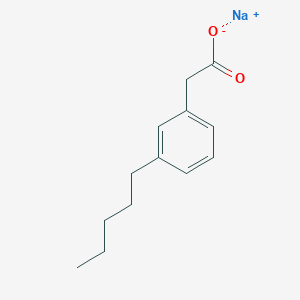
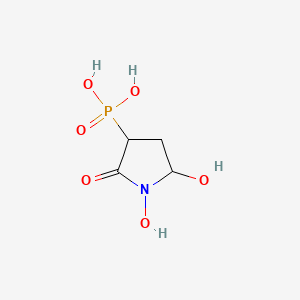
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)